molecular formula C10H14N6O3 B1194517 3'-Amino-3'-deoxyadenosine CAS No. 2504-55-4

3'-Amino-3'-deoxyadenosine

Cat. No. B1194517
CAS RN: 2504-55-4
M. Wt: 266.26 g/mol
InChI Key: ILDPUOKUEKVHIL-QYYRPYCUSA-N
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Description

Synthesis Analysis

The synthesis of 3'-amino-3'-deoxyadenosine has been achieved through multiple step processes starting from inexpensive D-xylose or directly from adenosine. An improved synthesis method reported a 12-step process from D-xylose yielding a 15% overall yield, highlighting the complex nature of synthesizing this nucleoside analog. Another method involves the conversion of adenosine to 3'-amino-3'-deoxyadenosine through reactions with triethyl orthoacetate and acetyl bromide, followed by subsequent steps to introduce the amino group at the 3' position (Okruszek et al., 1979); (Chen et al., 2011).

Molecular Structure Analysis

Detailed studies on the molecular structure of 3'-amino-3'-deoxyadenosine have provided insights into its conformational preferences. Nuclear magnetic resonance (NMR) studies have elucidated the solution conformation of this nucleoside, showing that it preferentially adopts certain conformations that are significant for its interaction with biological molecules (Plach et al., 1977).

Chemical Reactions and Properties

3'-Amino-3'-deoxyadenosine participates in various chemical reactions that underscore its reactivity and functional group transformations. Its amino group plays a crucial role in these reactions, including the formation of cyclic nucleotide analogs and the conjugation to other chemical entities to enhance its biological activity or for use as a chemical probe (Morr & Mengel, 1977).

Scientific Research Applications

  • Inhibition of Nucleic Acid Synthesis in Tumor Cells

    3'-Amino-3'-deoxyadenosine strongly inhibits nucleic acid labeling in Ehrlich ascites tumor cells. It is converted to 5'-phosphates in cells, blocking RNA formation. This suggests its potential use in cancer research or treatment (Truman & Klenow, 1968).

  • Role in Ribosomal A-Site Binding

    As a ribosomal A-site binder, 3'-(α-L-Aminoacylamido)deoxyadenosines, which include derivatives of 3'-Amino-3'-deoxyadenosine, mimic the nascent peptide accepting 3'-terminus of aminoacyl transfer RNA. Their specific properties are important for understanding ribosomal peptidyl transfer catalysis (Krishnakumar et al., 2011).

  • Effects on Macromolecular Synthesis

    3'-Deoxyadenosine (cordycepin), a related compound, inhibits the incorporation of uridine and adenosine into RNA and DNA in Novikoff rat hepatoma cells. This suggests a role in studying nucleoside transport and macromolecular synthesis (Plagemann, 1971).

  • Conformational Analysis in Solution

    Studies on the solution conformation of 3'-Amino-3'-deoxyadenosine provide insights into its structural properties, which is valuable for biochemical and pharmacological applications (Plach et al., 1977).

  • Synthesis of Oligodeoxyribonucleotides

    It has been used in the synthesis of oligodeoxyribonucleotides, where its derivatives assist in protecting exocyclic amino groups of nucleosides, important for DNA and RNA synthesis research (Mishra & Misra, 1986).

  • Synthesis of Puromycin Analogues

    A practical route for synthesizing 3'-aminoacylamino-3'-deoxyadenosines, analogues of the antibiotic puromycin, has been established. These findings are significant for developing new antibiotics and studying their mechanisms of action (Nguyen-Trung et al., 2003).

  • Antitumor Activity

    3'-Amino-3'-deoxyadenosine shows significant antitumor activity against certain types of ascitic tumors in mice. This suggests its potential as an anticancer agent (Pugh & Gerber, 1963).

  • Activity Against DNA Viruses

    Derivatives of 3'-Amino-3'-deoxyadenosine have been tested for antiviral activity against DNA viruses, showing some effectiveness. This indicates its potential in antiviral research (Grytzmann et al., 1980).

  • Inhibition of Basophilic Protein Kinases

    Carbocyclic analogs of 3'-deoxyadenosine, including 3'-Amino-3'-deoxyadenosine, have been synthesized as potential inhibitors of basophilic protein kinases, which is important for understanding and treating certain types of diseases (Enkvist et al., 2007).

Safety And Hazards

The safety information for 3’-Amino-3’-deoxyadenosine includes a warning signal. The hazard statement is H302, and the precautionary statements are P280, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDPUOKUEKVHIL-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-3'-deoxyadenosine

CAS RN

2504-55-4
Record name 3′-Amino-3′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Amino-3'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
463
Citations
NQ Nguyen-Trung, O Botta, S Terenzi… - The Journal of organic …, 2003 - ACS Publications
… Our synthetic pathway utilizes a protected form of 3‘-amino-3‘-deoxyadenosine (2) synthesized from adenosine. The 2‘,5‘-bis-O-TBDMS xylofuranosyladenine derivative 7 (Scheme 1) …
Number of citations: 43 pubs.acs.org
H PLACH, E WESTHOF… - European Journal of …, 1977 - Wiley Online Library
… Thus, we have suggested that 3‘-amino-3’-deoxyadenosine has a restricted orientation range of the base because of the temperature dependence of the S * N equilibrium and that this …
Number of citations: 28 febs.onlinelibrary.wiley.com
BR Baker, RE Schaub, HM Kissman - Journal of the American …, 1955 - ACS Publications
… If such is the case, then it is equally possible that the aminonucleoside I from puromycin is also enzymatically demethylated to 3'-amino-3'-deoxyadenosine (VI). The synthesis of the …
Number of citations: 91 pubs.acs.org
NN Gerber, HA Lechevalier - The Journal of Organic Chemistry, 1962 - ACS Publications
… suggested that it was identical with 3'-amino-3'-deoxyadenosine prepared by a lengthy … pure 3'amino-3 '-deoxyadenosine produced almost complete inhibition of growth of the two …
Number of citations: 72 pubs.acs.org
O Botta, E Moyroud, C Lobato, P Strazewski - Tetrahedron, 1998 - Elsevier
… The synthetis of 3'-amino-3'-deoxyadenosine is described for the naturally configured D-isomer since most of the procedures were elaborated in the D series. After the synthetic route …
Number of citations: 26 www.sciencedirect.com
LH Pugh, NN Gerber - Cancer Research, 1963 - AACR
… 3'-amino-3'-deoxyadenosine by various routes was examined by the ascitic Ehrlich carcinoma test system. For intrapenitoneal, intravenous, and sub cutaneous routes, the compound …
Number of citations: 11 aacrjournals.org
AJ Guarino, NM Kredich - 1963 - deepblue.lib.umich.edu
… We now have isolated the nucleoside component of homocitrullylaminoadenosine (3'-amino-3'-deoxyadenosine, Fig. I) from the same organism. The nucleoside was extracted from …
Number of citations: 44 deepblue.lib.umich.edu
JT Truman, S Frederiksen - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1969 - Elsevier
… 3'-Deoxyadenosine and 3'-amino-3'-deoxyadenosine exert a differential inhibitory effect on the labelling of nucleochromosomal and cytoplasmic RNA. When these RNA's are further …
Number of citations: 40 www.sciencedirect.com
NN Gerber - Journal of Medicinal Chemistry, 1964 - ACS Publications
… For the preparation of 3 '-amino-3 '-deoxyadenosine 1-N-oxide (III), I was oxidized with hydrogen peroxide in … 3'-Amino-3'-deoxyadenosine (I).—This aminonucleoside was produced as …
Number of citations: 15 pubs.acs.org
H Kuno, S Niihata, T Ebata, H Matsushita - Heterocycles, 1995 - library.navoiy-uni.uz
… 5'-triphosphate of 3'-amino-3'-deoxyadenosine (2) effectively … the interestmg bioactivity of 3'-amino-3'-deoxyadenosine (2). … approach to synthes~ze 3'-amino-3'-deoxyadenosine (2) with …
Number of citations: 5 library.navoiy-uni.uz

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